molecular formula C23H24N4O3S2 B11129421 2-(dipropylamino)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(dipropylamino)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11129421
M. Wt: 468.6 g/mol
InChI Key: WIXSSUHNYJGRRG-JXAWBTAJSA-N
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Description

2-(dipropylamino)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrido[1,2-a]pyrimidin-4-one core with a thiazolidinylidene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dipropylamino)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiazolidinylidene Moiety: This step involves the reaction of the pyrido[1,2-a]pyrimidin-4-one intermediate with a thiazolidine derivative, often under reflux conditions with a suitable solvent.

    Attachment of the Dipropylamino Group: This is typically done via nucleophilic substitution reactions, where the dipropylamine is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(dipropylamino)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the thioxo group to a thiol.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the furan and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar aprotic solvents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, reduced pyrimidine derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrido[1,2-a]pyrimidin-4-one derivatives and their potential as building blocks in organic synthesis.

Biology

Biologically, this compound may exhibit interesting bioactivity due to its structural similarity to various bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It could be explored for its efficacy in treating diseases where modulation of specific biological pathways is beneficial.

Industry

Industrially, this compound might find applications in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(dipropylamino)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would vary based on the biological context, potentially affecting signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-(dipropylamino)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
  • **2-(diethylamino)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
  • **2-(dimethylamino)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct reactivity and bioactivity profiles compared to its analogs

Properties

Molecular Formula

C23H24N4O3S2

Molecular Weight

468.6 g/mol

IUPAC Name

(5Z)-5-[[2-(dipropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H24N4O3S2/c1-3-10-25(11-4-2)20-17(21(28)26-12-6-5-9-19(26)24-20)14-18-22(29)27(23(31)32-18)15-16-8-7-13-30-16/h5-9,12-14H,3-4,10-11,15H2,1-2H3/b18-14-

InChI Key

WIXSSUHNYJGRRG-JXAWBTAJSA-N

Isomeric SMILES

CCCN(CCC)C1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4

Canonical SMILES

CCCN(CCC)C1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4

Origin of Product

United States

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